Molybdic acid

Overview

Description

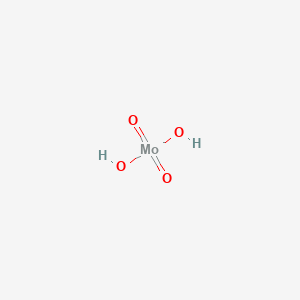

Molybdic acid refers to hydrated forms of molybdenum trioxide (MoO₃·nH₂O, where n = 1 or 2). It exists primarily as the monohydrate (MoO₃·H₂O) and dihydrate (MoO₃·2H₂O), both of which are yellow, diamagnetic solids . Structurally, these hydrates are coordination polymers. The monohydrate consists of layers of octahedrally coordinated MoO₅·(H₂O) units, while the dihydrate has intercalated water molecules between these layers . In acidic aqueous solutions, this compound forms the octahedral complex MoO₃(H₂O)₃, with three oxo and three aquo ligands .

This compound is industrially significant due to its low solubility, which facilitates its separation from solutions compared to salts like ammonium molybdate . It serves as a precursor for molybdate salts, catalysts, and analytical reagents (e.g., the Froehde reagent for alkaloid detection) .

Scientific Research Applications

Production of Molybdates

Molybdic acid is primarily utilized in the synthesis of molybdates, which are vital in multiple industries:

- Pigments : Molybdates are used as pigments in ceramics and paints due to their vibrant colors and stability.

- Fertilizers : They serve as essential micronutrients in fertilizers, promoting plant growth.

| Molybdate Type | Use | Properties |

|---|---|---|

| Ammonium Molybdate | Fertilizer | Soluble in water |

| Sodium Molybdate | Catalyst | Stable under heat |

| Calcium Molybdate | Pigment | Non-toxic |

Catalysts in Chemical Reactions

This compound and its derivatives function as effective catalysts in various chemical processes:

- Petroleum Refining : Used in hydrotreating processes to remove sulfur from crude oil.

- Organic Synthesis : Facilitates oxidation reactions, enhancing the yield of desired products.

A notable study demonstrated that this compound can catalyze the oxidation of alcohols to aldehydes efficiently, showcasing its utility in organic chemistry .

Analytical Chemistry

In analytical chemistry, this compound is employed for the quantitative analysis of several anions:

- Phosphates : Forms colored complexes with phosphates, allowing for spectrophotometric measurement.

- Silicates and Arsenates : Similar reactions enable the detection and quantification of these compounds.

The Froehde reagent, created by mixing this compound with concentrated sulfuric acid, is particularly useful for the presumptive identification of alkaloids .

Corrosion Inhibition

This compound acts as a corrosion inhibitor in various industrial applications:

- Water Treatment : Forms protective films on metal surfaces, preventing corrosion in boilers and cooling systems.

- Industrial Equipment : Its application extends to pipelines and storage tanks where metal integrity is crucial.

A case study highlighted that the use of this compound significantly reduced corrosion rates in steel exposed to aggressive environments .

Agricultural Applications

In agriculture, this compound serves as a source of molybdenum, an essential micronutrient for plants:

- Nitrogen Fixation : Molybdenum is critical for the enzyme nitrate reductase, which plays a vital role in nitrogen fixation processes in legumes.

- Fertilizer Composition : It is often included in fertilizers to enhance crop yields.

Research indicates that crops treated with molybdenum exhibit improved growth and productivity compared to untreated controls .

Research and Development

This compound is extensively used in research settings:

- Preparation of New Compounds : It aids in synthesizing novel molybdenum-based compounds for various applications.

- Catalytic Studies : Investigations into its catalytic properties contribute to advancements in inorganic chemistry.

A recent publication discussed the preparation of silica-supported this compound as a recyclable catalyst for synthesizing pyranocoumarins .

Chemical Reactions Analysis

Acid-Base Reactions and Molybdate Formation

Molybdic acid acts as a Brønsted acid, donating protons to form molybdate anions () in aqueous solutions. Its reactivity with bases produces salts critical in industrial applications:

| Base | Product | Application | Source |

|---|---|---|---|

| Ammonium molybdate | Fertilizers, catalysts | ||

| Calcium molybdate | Corrosion inhibition | ||

| Sodium molybdate | Pigments, glass manufacturing |

Redox Reactions

Molybdenum in this compound () undergoes reduction under acidic or alkaline conditions, forming lower oxidation states (, ):

Reduction by Organic Agents

-

Ascorbic acid : Reduces to , forming molybdenum blue complexes :

-

Monosaccharides (e.g., glucose) : Reduce to in acidic media, forming coordination complexes .

Thermite Reaction

This compound reacts with aluminum in a highly exothermic thermite process to yield molybdenum metal :

| Reaction Component | Role | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Aluminum powder | Reducing agent | 500–600°C, ignition | 69 |

Complexation with Phosphates and Silicates

This compound forms heteropoly acids (HPAs) with oxyanions like phosphate () in acidic media, a reaction pivotal in analytical chemistry :

| Parameter | Optimal Value | Effect on Reaction | Source |

|---|---|---|---|

| pH | 0.5–1.0 | Maximizes 12-molybdophosphoric acid | |

| ≥10 mmol/L | Prevents incomplete complexation |

Thermal Decomposition

Heating this compound dehydrates it to molybdenum trioxide (), a precursor for industrial catalysts :

| Hydrate Form | Dehydration Temperature (°C) | Product Morphology | Source |

|---|---|---|---|

| Monohydrate () | 70–100 | Lamellar crystals | |

| Dihydrate () | 120–200 | Nanopowders |

Reactivity with Halogens

This compound reacts with halogens under controlled conditions to form molybdenum halides :

| Halogen | Product | Conditions | Application | Source |

|---|---|---|---|---|

| (liquid) | Room temperature | Fluorination catalyst | ||

| (solid) | High-pressure, heat | Organic synthesis |

Q & A

Q. Basic: What are the standard protocols for synthesizing molybdic acid derivatives with high purity for catalytic studies?

To synthesize this compound (H₂MoO₄) derivatives, researchers should:

- Use controlled hydrothermal or solvothermal methods to regulate crystallinity and phase purity. For example, MoS₂ nanoparticles synthesized via solvothermal routes on graphene oxide substrates exhibit high catalytic activity due to optimized edge-site exposure .

- Employ stoichiometric calculations to ensure precise molar ratios of precursors (e.g., Na₂MoO₄ and H₂SO₄ for acidic conditions).

- Validate purity using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS), referencing established crystallographic databases for phase identification .

Q. Basic: How should researchers characterize the structural properties of this compound compounds using spectroscopic and crystallographic methods?

Key methodologies include:

- XRD : To confirm crystallographic phases and detect impurities. For instance, distinct XRD patterns differentiate α-MoO₃ (orthorhombic) from hydrated this compound phases .

- Raman Spectroscopy : To identify Mo-O vibrational modes and assess bond distortions induced by doping or environmental conditions .

- Transmission Electron Microscopy (TEM) : To visualize nanoparticle morphology and edge-site density, critical for catalytic applications .

Q. Advanced: How can the active sites of this compound-based catalysts be identified and correlated with their electrochemical activity?

- Combine scanning tunneling microscopy (STM) with reactivity studies to atomically resolve surface sites. For example, STM revealed that edge sites in MoS₂ nanoparticles dominate hydrogen evolution reaction (HER) activity, with linear correlations between edge-site density and Tafel slopes .

- Use electrochemical impedance spectroscopy (EIS) to deconvolute charge-transfer resistances at specific active sites. A Tafel slope of ~41 mV/decade in HER studies suggests a Volmer-Heyrovsky mechanism, where electrochemical desorption is rate-limiting .

Q. Advanced: What methodologies are recommended for resolving contradictions in catalytic performance data between different this compound polymorphs?

- Controlled Variable Testing : Standardize experimental conditions (pH, temperature, electrolyte) to isolate polymorph-specific effects. For example, HER activity discrepancies between MoO₃ and H₂MoO₄ may arise from differences in proton adsorption energetics .

- Computational Modeling : Apply density functional theory (DFT) to simulate adsorption free energies (ΔG_H*) at varying surface configurations. A ΔG_H* near 0 eV indicates optimal catalytic activity .

- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers or systemic biases in measurement techniques .

Q. Methodological: What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

- Detailed Synthesis Protocols : Specify reaction durations, temperatures, and purification steps. For example, solvothermal synthesis of MoS₂/RGO hybrids requires precise control of graphene oxide suspension pH and reduction time .

- Raw Data Inclusion : Provide XRD raw files, electrochemical cyclic voltammograms, and TEM micrographs in supplementary materials, adhering to journal guidelines for data transparency .

- Error Reporting : Quantify uncertainties in instrumental measurements (e.g., ±0.1 mA/cm² for current density) and statistical significance of replicates .

Q. Methodological: How should researchers handle and present large datasets from electrochemical impedance spectroscopy (EIS) studies on this compound catalysts?

- Data Segmentation : Include representative Nyquist and Bode plots in the main text, with full datasets in appendices or supplementary files .

- Normalization : Report impedance values relative to electrode surface area or catalyst loading (e.g., Ω·cm²).

- Software Tools : Use tools like EC-Lab® or ZView® for equivalent circuit modeling, ensuring parameters (e.g., charge-transfer resistance) are clearly defined .

Q. Data Analysis: How can Tafel analysis and kinetic modeling be applied to assess the HER mechanism catalyzed by this compound composites?

- Tafel Slope Calculation : Plot overpotential (η) vs. log(current density) from linear sweep voltammetry (LSV). A slope of ~120 mV/decade indicates a Volmer step (adsorption)-limited mechanism, while ~40 mV/decade suggests Heyrovsky or Tafel steps dominate .

- Microkinetic Modeling : Derive rate equations for elementary steps (e.g., H⁺ adsorption, H₂ desorption) and fit experimental data to identify rate-limiting processes .

Research Design: What frameworks are effective in formulating research questions about the environmental applications of this compound?

- FINER Criteria : Ensure questions are Feasible (e.g., "Can MoO₃-based photocatalysts degrade organic pollutants under visible light?"), Novel (addressing gaps in long-term stability), and Relevant (aligning with SDG goals for clean water) .

- PICO Framework : Define Population (e.g., industrial wastewater), Intervention (this compound photocatalyst), Comparison (TiO₂-based systems), and Outcome (degradation efficiency) .

Comparison with Similar Compounds

Tungstic Acid (WO₃·nH₂O)

Tungstic acid, the tungsten analogue of molybdic acid, exists as WO₃·nH₂O (n = 1, 2, 0.5). Both compounds share structural similarities, adopting layered coordination polymer frameworks . However, tungstic acid is more thermally stable and less acidic. While this compound is used in catalysis and analytical chemistry, tungstic acid derivatives like MonW₁−nO₃ are notable for antimicrobial applications .

Key Differences:

- Acidity: this compound is more acidic, enabling faster complexation with silicates and phosphates in analytical methods .

- Applications: Tungstic acid derivatives are prioritized in biomedical contexts, whereas this compound is favored in industrial catalysis .

Ammonium Molybdate ((NH₄)₂MoO₄)

Ammonium molybdate, a salt derived from this compound, is water-soluble and synthesized via neutralization with ammonia:

$$ \text{H}2\text{MoO}4 + 2\ \text{NH}3 \rightarrow (\text{NH}4)2\text{MoO}4 $$

.

Key Differences:

- Solubility: Ammonium molybdate is highly soluble, making it unsuitable for precipitation-based metal recovery. This compound’s lower solubility (>97.5% recovery at pH 0.0) makes it ideal for industrial separation .

- Thermal Stability: Ammonium molybdate decomposes upon calcination, whereas this compound retains its structure up to 300°C .

Phosphothis compound (H₃PMo₁₂O₄₀)

Phosphothis compound (PMA), a heteropolyacid, is structurally distinct but shares analytical applications with this compound. PMA forms intense blue complexes with reductants like ascorbic acid, whereas this compound reacts with phosphates to form yellow silicomolybdic complexes .

Key Differences:

Iodine-Modified this compound

Hexagonal this compound modified with iodine exhibits enhanced gas sensitivity to polar molecules (e.g., ethanol, NH₃) due to increased surface polarity. This contrasts with unmodified this compound, which lacks such selectivity .

Comparative Data Tables

Table 1: Structural and Physical Properties

Preparation Methods

Industrial-Scale Synthesis from Molybdenum Oxide Washing Wastewater

A patented method leverages molybdenum oxide washing wastewater as a raw material, offering an eco-friendly approach to large-scale molybdic acid production . The process involves three stages:

Sodium Carbonate Precipitation and Filtration

Sodium carbonate is added to wastewater at 60–80°C under agitation, adjusting the pH to 5.5–6.5. This step precipitates impurities (e.g., Cu, Fe, Ca, Mg) while dissolving fine this compound particles. After 10–45 minutes of reaction, filtration yields a purified filtrate and residual solids.

Alkaline Leaching with Hydrogen Peroxide

The residual solids are mixed with hydrogen peroxide (27–40% concentration) and a 0.5–2.0% sodium carbonate solution in a 1:0.05–0.2:2.5–4.0 mass ratio. Boiling followed by cooling and filtration removes alkali-insoluble residues, producing an alkaline leachate containing 10.2–21.2 g/L molybdenum.

Nitric Acid Acid Precipitation

The purified filtrate is treated with 40–60% nitric acid at 75–95°C, maintaining a pH of 0.5–1.0. After 10–45 minutes, the solution is filtered, and the cake is dried and sieved. This yields this compound with a Fisher particle size of 20–50 μm and a bulk density of 1.2–1.5 g/cm³ .

Key Parameters and Outcomes (Table 1):

| Parameter | Range | Outcome |

|---|---|---|

| Acid Concentration | 40–60% HNO₃ | Controls particle nucleation |

| Reaction Temperature | 75–95°C | Enhances crystal growth |

| pH During Precipitation | 0.5–1.0 | Optimizes this compound solubility |

| Final Particle Size | 20–50 μm | Suitable for catalyst supports |

Laboratory-Scale Synthesis of Heteropolyacids

This compound derivatives, such as phosphomolybdic and silicomolybdic acids, are synthesized via acid condensation reactions.

Phosphothis compound (H₃PMo₁₂O₄₀)

A mixture of 20 g sodium molybdate (Na₂MoO₄), 2 mL 85% phosphoric acid, and 20 mL concentrated HCl is extracted with ether. The bottom layer is acidified to pH 1.5–5.0, re-extracted, and crystallized to yield yellow crystals .

Silicothis compound (H₄SiMo₁₂O₄₀)

Combining 120 mL 1 M Na₂MoO₄, 37 mL 13 M HNO₃, and 50 mL 0.2 M Na₂SiO₃ at 80°C forms a yellow solution. Acidification to pH 3.8–4.8 with HCl, followed by ether extraction and crystallization, produces the target compound .

Gallium-Molybdate Complexes

Dissolving 5.5 g Na₂MoO₄ in 1.5 mL water, adding HNO₃ and Ga(NO₃)₃, and heating at 90°C (pH 1.5) yields a gallium-molybdate complex after HCl acidification and ether extraction .

Comparative Analysis (Table 2):

| Compound | Reactants | Key Step | Yield Characteristics |

|---|---|---|---|

| Phosphothis compound | Na₂MoO₄, H₃PO₄, HCl | Ether extraction at pH 1.5–5 | Crystalline, high purity |

| Silicothis compound | Na₂MoO₄, HNO₃, Na₂SiO₃ | 80°C condensation | Stable in acidic media |

| Gallium-Molybdate | Na₂MoO₄, HNO₃, Ga(NO₃)₃ | 90°C heating, pH 1.5 | Tailored for optoelectronics |

Direct Carboxylation of Molybdenum Compounds

A novel approach reacts molybdenum trioxide (MoO₃) or ammonium molybdate with monocarboxylic acids (e.g., acetic, benzoic) at 100–300°C under azeotropic water removal . This forms molybdenum carboxylates, which can be hydrolyzed to this compound.

Reaction Mechanism:

Subsequent hydrolysis:

Critical Analysis of Methodologies

Industrial vs. Laboratory Methods

-

Industrial (Wastewater-Based):

-

Laboratory (Heteropolyacid Synthesis):

Carboxylation Route

Properties

IUPAC Name |

dihydroxy(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAPMBHFAWRUQP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Mo](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MoO4 | |

| Record name | Molybdic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Monohydrate: White solid; Slightly soluble in cold water, more soluble in hot water; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdic(VI) acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7782-91-4, 27546-07-2 | |

| Record name | Molybdic(VI) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium molybdenum oxide ((NH4)2Mo2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027546072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium dimolybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLYBDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96N991J1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.